What is Tris(perfluorophenyl)borane Lewis acidity
What is Tris(perfluorophenyl)borane Lewis acidity
An In-depth Technical Guide to the Lewis Acidity of Tris(perfluorophenyl)borane
Introduction
Tris(perfluorophenyl)borane, often abbreviated as B(C6F5)3, is a powerful and versatile Lewis acid that has garnered significant attention in both academic research and industrial applications.[1][2][3] Its high electrophilicity, thermal stability, and the relative inertness of its B-C bonds make it a unique and highly effective catalyst in a wide range of chemical transformations.[1][4] This technical guide provides a comprehensive overview of the Lewis acidity of B(C6F5)3, including quantitative measures, experimental protocols for its determination, and its role in various reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the catalytic potential of this exceptional Lewis acid.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of a compound is a measure of its ability to accept an electron pair from a Lewis base. Several experimental and computational methods have been employed to quantify the Lewis acidity of B(C6F5)3. The most common metrics include the Gutmann-Beckett Acceptor Number (AN) and Fluoride Ion Affinity (FIA).
Data Presentation
| Method | Probe Molecule | Solvent | Value | Reference Lewis Acid (Value) |
| Gutmann-Beckett | Triethylphosphine (B1216732) oxide (Et3PO) | CD2Cl2 | 82 | BF3 (89), BCl3 (106), SbCl5 (100) |
| Fluoride Ion Affinity (FIA) | F- | Gas Phase | Lower than BCl3 | SbF5 (reference for superacidity) |
Table 1: Quantitative Measures of Tris(perfluorophenyl)borane Lewis Acidity
Experimental and computational studies indicate that the Lewis acidity of B(C6F5)3 is comparable to that of boron trifluoride (BF3) but significantly lower than that of boron trichloride (B1173362) (BCl3).[1][5] Despite this, its unique combination of strong Lewis acidity and stability makes it a preferred catalyst in many applications.[4]
Experimental Protocols
Determination of Lewis Acidity using the Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of molecular species by 31P NMR spectroscopy.[6][7] It utilizes triethylphosphine oxide (Et3PO) as a probe molecule, whose 31P chemical shift is sensitive to its coordination with a Lewis acid.[6]
Materials and Equipment:
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Tris(perfluorophenyl)borane (B(C6F5)3)
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Triethylphosphine oxide (Et3PO)
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Deuterated dichloromethane (B109758) (CD2Cl2), freshly distilled and dried
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NMR tubes
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NMR spectrometer with a phosphorus probe
Procedure:
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Sample Preparation:
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In a glovebox or under an inert atmosphere, accurately weigh a sample of B(C6F5)3 into an NMR tube.
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Prepare a stock solution of Et3PO in CD2Cl2 of known concentration.
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Add a precise volume of the Et3PO stock solution to the NMR tube containing B(C6F5)3 to achieve the desired molar ratio (typically 1:1).
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Add additional CD2Cl2 to reach the desired final concentration.
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NMR Measurement:
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Acquire the 31P NMR spectrum of the sample solution at a constant temperature.
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Record the chemical shift (δ) of the Et3PO-B(C6F5)3 adduct.
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-
Calculation of Acceptor Number (AN):
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The Acceptor Number is calculated using the following formula, which is referenced to the 31P chemical shift of Et3PO in hexane (B92381) (δ = 41.0 ppm, AN = 0) and in the presence of SbCl5 (δ = 86.1 ppm, AN = 100).[6] AN = 2.21 × (δsample − 41.0)
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Signaling Pathways and Experimental Workflows
The strong Lewis acidity of B(C6F5)3 enables it to catalyze a variety of organic transformations. The following diagrams illustrate some of the key reaction mechanisms.
B(C6F5)3-Catalyzed Hydrosilation of Carbonyls
Tris(perfluorophenyl)borane is an effective catalyst for the hydrosilation of aldehydes, ketones, and esters.[8][9] The mechanism involves an unusual silane (B1218182) activation pathway rather than the conventional carbonyl activation.[8] The borane (B79455) abstracts a hydride from the silane to form a silylium (B1239981) species, which then coordinates to the carbonyl oxygen, facilitating the reduction.[8]
Caption: B(C6F5)3-catalyzed hydrosilation of carbonyl compounds.
Reaction of Silyl (B83357) Hydrides with Alkoxysilanes (Piers-Rubinsztajn Reaction)
B(C6F5)3 catalyzes the dehydrocarbonative condensation of silyl hydrides with alkoxysilanes, a process known as the Piers-Rubinsztajn reaction.[10][11][12] This reaction is a powerful tool for the formation of siloxane bonds. The proposed mechanism involves the transient formation of a complex between the hydrosilane, borane, and alkoxysilane, followed by hydride transfer from silicon to boron and the generation of an oxonium ion.[10]
Caption: B(C6F5)3-catalyzed Piers-Rubinsztajn reaction.
B(C6F5)3-Catalyzed Isomerization of Alkenes
Tris(perfluorophenyl)borane can also catalyze the E-selective isomerization of alkenes.[13] The proposed mechanisms include hydride abstraction, 1,2-hydride shift, and 1,3-hydride shift pathways.[13]
Caption: Proposed pathways for B(C6F5)3-catalyzed alkene isomerization.
Conclusion
Tris(perfluorophenyl)borane stands out as a highly potent and versatile Lewis acid with broad applications in catalysis. Its well-characterized Lewis acidity, combined with its stability, makes it an invaluable tool for synthetic chemists. This guide has provided a quantitative assessment of its Lewis acidity, a detailed experimental protocol for its determination, and an overview of its role in key catalytic transformations. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of the properties and applications of B(C6F5)3 is essential for the design of novel and efficient synthetic methodologies.
References
- 1. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acidity of tris(pentafluorophenyl) borane: crystal and molecular structure of B(C6F5)(3).OPEt3 - ePrints Soton [eprints.soton.ac.uk]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. purehost.bath.ac.uk [purehost.bath.ac.uk]
